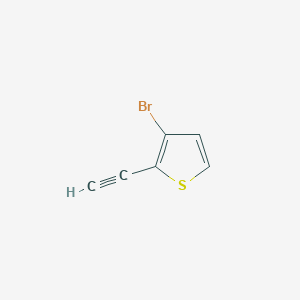

3-bromo-2-ethynylthiophene

Description

Significance of Halogenated Ethynylthiophene Scaffolds in Chemical Research

Halogenated ethynylthiophene scaffolds are critical components in medicinal chemistry and materials science due to the unique properties imparted by the halogen atoms. Halogens play a fundamental role in drug design, influencing a molecule's bioactivity, stability, and selectivity. nih.gov The inclusion of a halogen on a molecular scaffold can enhance pharmacological properties and create opportunities for new therapeutic applications. researchgate.netrsc.org Specifically, halogen bonding, a directional interaction involving an electron donor, is a promising tool in drug discovery. nih.gov The strength and nature of this bond are highly dependent on the chemical scaffold to which the halogen is attached. nih.gov

Contextualization of 3-Bromo-2-ethynylthiophene as a Key Building Block

This compound serves as a versatile building block in organic synthesis. cymitquimica.com Its utility stems from the presence of two reactive sites: the bromine atom at the 3-position and the terminal alkyne (ethynyl group) at the 2-position of the thiophene (B33073) ring. cymitquimica.comcymitquimica.com This structure allows for selective and sequential reactions, making it a valuable intermediate for constructing complex organic molecules and polymers.

The bromine atom can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. scispace.comnih.gov The ethynyl (B1212043) group is also highly reactive and is frequently used in Sonogashira coupling reactions, as well as in cycloaddition reactions and polymerizations. researchgate.netsigmaaldrich.com This dual reactivity enables chemists to introduce different functional groups at specific positions on the thiophene core, leading to a wide array of derivatives with tailored properties for applications in materials science and medicinal chemistry. mdpi.com For instance, the conjugated system formed by the ethynyl group enhances the electronic properties of the molecule, making it suitable for use in organic electronics.

Below is a table summarizing the key reactive sites of this compound and the types of reactions they typically undergo.

| Reactive Site | Position on Thiophene Ring | Common Reaction Types |

| Bromo Group | 3 | Suzuki Coupling, Stille Coupling, Negishi Coupling, Direct Arylation |

| Ethynyl Group | 2 | Sonogashira Coupling, Click Chemistry (Cycloadditions), Polymerization |

This table illustrates the versatility of this compound as a synthetic building block, highlighting the distinct reactivity of its functional groups.

Research Landscape and Emerging Trends in Thiophene Functionalization

The functionalization of thiophenes is a vibrant area of research, driven by the demand for novel organic materials with advanced electronic and optical properties. nih.govrsc.org Thiophene-based conjugated polymers are particularly significant due to their exceptional conductivity and optical characteristics, making them central to the development of electronic and optoelectronic devices. nih.govrsc.org

A major trend in this field is the development of more efficient and selective methods for synthesizing functionalized thiophenes and polythiophenes. mdpi.comresearchgate.net Palladium- and nickel-catalyzed cross-coupling reactions are among the most popular strategies for creating regioregular polythiophenes, which have well-defined structures and, consequently, predictable properties. nih.govrsc.org These methods include well-established reactions like Kumada, Suzuki-Miyaura, and Stille couplings. rsc.org

More recently, direct arylation polymerization (DArP) has emerged as a more sustainable and cost-effective alternative. nih.govrsc.org This method avoids the need to pre-synthesize organometallic reagents from toxic precursors by directly activating C-H bonds, representing a greener approach to polymer synthesis. rsc.org Another innovative approach involves the cyclization of functionalized alkynes to build the thiophene ring with a desired substitution pattern in a single, atom-economical step. mdpi.comresearchgate.net These advanced synthetic strategies are crucial for producing a new generation of thiophene-based materials for applications ranging from solar cells and field-effect transistors to chemical sensors and batteries. wikipedia.orgjchemrev.com

The table below outlines some of the prominent polymerization and functionalization techniques in modern thiophene chemistry.

| Method | Catalyst Type | Key Advantages |

| Kumada Catalyst-Transfer Polycondensation | Nickel | Enables synthesis of regioregular polymers. nih.govrsc.org |

| Suzuki–Miyaura Coupling | Palladium | Tolerates a wide range of functional groups. scispace.comnih.gov |

| Stille Coupling | Palladium | Effective for creating complex conjugated systems. rsc.org |

| Direct Arylation Polymerization (DArP) | Palladium | Cost-effective, green method, avoids toxic precursors. nih.govrsc.org |

| Cyclization of Functionalized Alkynes | Various Metals | Direct, atom-economical route to substituted thiophenes. mdpi.comresearchgate.net |

This table summarizes key contemporary methods for thiophene functionalization and polymerization, reflecting the ongoing drive for efficiency and sustainability in materials synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethynylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-6-5(7)3-4-8-6/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSILMGPFSXONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Ethynylthiophene

Chemical Transformations Involving the Bromine Substituent

The bromine atom on the thiophene (B33073) ring is a key site for various chemical modifications, primarily through nucleophilic substitution and halogen-metal exchange reactions.

Nucleophilic Substitution Reactions

The bromine atom in 3-bromo-2-ethynylthiophene can be displaced by nucleophiles. For instance, in the synthesis of thiophene-based co-oligomers, the bromine can be substituted by an azide (B81097) group (N₃⁻) in a one-pot, two-step sequence. nih.gov This reaction involves the in situ generation of an organic azide from the corresponding halide, which then immediately reacts with a copper acetylide. nih.gov The efficiency of this nucleophilic substitution is influenced by reaction conditions such as temperature, with 50°C being a compromise between the reactivity for the substitution and the stability of the formed azido (B1232118) derivative. nih.gov It is also noted that the bromine substituent can act as a leaving group in various nucleophilic substitution reactions, enhancing the compound's utility as a synthetic intermediate. cymitquimica.com

Halogen-Metal Exchange Reactions and Organometallic Intermediate Formation

Halogen-metal exchange is a powerful method for functionalizing this compound. This reaction typically involves treating the bromo-substituted thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to replace the bromine atom with a lithium atom. This generates a highly reactive organolithium intermediate. jcu.edu.au This intermediate can then react with various electrophiles to introduce a wide range of functional groups onto the thiophene ring. For example, lithiation of a derivative, 3-bromo-2-[2-(4-butylphenyl)ethynyl]thiophene, with lithium diisopropylamide (LDA) followed by reaction with iodomethane (B122720) leads to methylation at the 5-position of the thiophene ring. semanticscholar.org The formation of these organometallic intermediates is a crucial step in the synthesis of more complex thiophene-based molecules. jcu.edu.aursc.org The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the metalation when other positions on the thiophene ring are available for reaction. rsc.org

Reactivity of the Ethynyl (B1212043) Group

The ethynyl group of this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions.

Electrophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the π-electron system of the triple bond, leading to the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. libretexts.org This process breaks the pi bond to form two new sigma bonds. libretexts.org While specific examples for this compound are not detailed in the provided results, the general mechanism involves the initial attack of an electrophile (like H⁺ from HBr) on the alkyne, followed by the attack of the resulting halide anion on the carbocation intermediate. libretexts.org The regioselectivity of such additions would be influenced by the electronic effects of the 3-bromothienyl group.

Cycloaddition Reactions and Their Synthetic Utility

The ethynyl group is an excellent dienophile and dipolarophile, participating in various cycloaddition reactions to form new ring systems. A notable example is the copper-catalyzed 1,3-dipolar cycloaddition with in situ generated azides to form 1,2,3-triazole rings. nih.gov This "click chemistry" approach is highly efficient for creating thiophene-based co-oligomers. nih.gov Another example is the metal-free [2+2] cycloaddition reaction with 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which generates cyclobutene (B1205218) derivatives. rsc.org The ethynyl group can also participate in [3+2] cycloaddition reactions catalyzed by dirhodium(II) complexes, although the presence of the sulfur heteroatom in the thiophene ring can sometimes inhibit the reaction by coordinating to the metal catalyst. beilstein-journals.orgd-nb.info These cycloaddition reactions are synthetically valuable for constructing more complex heterocyclic and carbocyclic structures. rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. eie.grcsic.es The presence of both a bromo substituent and a terminal alkyne allows for selective and sequential couplings.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is particularly relevant. organic-chemistry.org In the context of 2,3-disubstituted thiophenes, a Sonogashira reaction can be performed regioselectively at the 2-position of a 2,3-dibromothiophene (B118489) to introduce an ethynyl group, yielding a this compound derivative. semanticscholar.orgresearchgate.net This product can then undergo a second Sonogashira coupling at the bromine position to introduce another substituent. researchgate.net The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. diva-portal.org

The Suzuki-Miyaura coupling is another powerful tool used to form carbon-carbon bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst. nih.govchemrxiv.org A this compound derivative can be converted into a boronic ester at the bromine position, which can then participate in a Suzuki coupling. semanticscholar.orgrsc.org Alternatively, the bromo-substituted thiophene itself can be coupled with an arylboronic acid. nih.govmdpi.com

The Heck coupling reaction, which involves the palladium-catalyzed reaction of an unsaturated halide with an alkene, is also applicable. nih.gov While specific examples with this compound are not provided, the bromo-thienyl moiety is a suitable partner for such couplings. researchgate.net

These cross-coupling reactions offer a versatile platform for the synthesis of a wide array of functionalized thiophene derivatives with applications in materials science and medicinal chemistry. eie.grresearchgate.net

Table of Reaction Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Triethylamine (B128534) | 2,3-Dibromothiophene and a terminal alkyne | 3-Bromo-2-alkynylthiophene | semanticscholar.orgresearchgate.net |

| Sonogashira Coupling | Pd(PhCN)₂Cl₂, CuI, (t-Bu)₃P, Dioxane/DIPA | This compound derivative and Trimethylsilylacetylene (B32187) | 2,3-Dialkynylthiophene derivative | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and Arylboronic acids | Mono- and di-substituted aryl derivatives | nih.govmdpi.com |

| Heck Coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O | Aryl bromides and Styrene | Stilbene derivatives | nih.gov |

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net For this compound, the C(sp²)-Br bond at the 3-position is the primary site for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov Initially, a palladium(0) catalyst oxidatively adds to the C-Br bond of the thiophene ring. This is followed by transmetalation, where the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the bromide. The final step, reductive elimination, forms the new C-C bond between the thiophene ring and the (hetero)aryl group, regenerating the palladium(0) catalyst. wikipedia.org

While specific studies on this compound are not extensively detailed, the reaction conditions are well-established for a vast range of bromo-thiophenes. cardiff.ac.ukacs.org These reactions typically employ a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine (B1218219) ligand. The choice of base and solvent is crucial for efficient coupling, with common systems including aqueous solutions of carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) in solvents like toluene, 1,4-dioxane, or DMF. wikipedia.orgacs.org The reaction of 3-bromo-2-methylthiophene (B1266441) with arylboronic acids, for instance, has been shown to produce 2-aryl-3-methylthiophenes in high yields, demonstrating the feasibility of this transformation on similarly substituted thiophenes. cardiff.ac.ukjcu.edu.au

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-thiophenes

| Component | Examples | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Facilitates C-C bond formation |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the (hetero)aryl group |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boron reagent |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, n-Butanol | Reaction medium |

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling offers another powerful method for C-C bond formation, pairing an organohalide with an organostannane reagent, catalyzed by palladium. jcu.edu.au In the case of this compound, the C-Br bond readily participates in Stille coupling, providing a complementary route to arylated and vinylated thiophene derivatives. This reaction is particularly valued for its tolerance of a wide variety of functional groups and the often-mild reaction conditions required.

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organostannane (e.g., R-SnBu₃) and subsequent reductive elimination to yield the coupled product. jcu.edu.au The Stille reaction has been successfully employed in the synthesis of thiophene-based oligomers and complex molecules. For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) has been coupled with tributyl(thien-2-yl)stannane to form 2,5-di(thien-2-yl)thieno[3,2-b]thiophene in good yield, highlighting the utility of this method for building extended conjugated systems based on thiophene units. acs.org

Kumada Coupling in Oligomer and Polymer Synthesis

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. jcu.edu.au This method is highly effective for the synthesis of aryl-aryl and alkyl-aryl bonds and has been extensively applied in the preparation of thiophene-based materials.

For this compound, the synthesis of oligomers or polymers via Kumada coupling would involve the formation of a Grignard reagent from the starting monomer. This can be achieved by treating this compound with magnesium metal. The resulting thiophene-Grignard reagent can then undergo nickel-catalyzed homocoupling or be coupled with other dihaloaromatic comonomers to produce polymers. jcu.edu.au This approach has been used to prepare regioregular head-to-tail oligoalkylthiophenes, demonstrating precise control over the resulting material's structure. jcu.edu.au

Advanced Sonogashira Coupling for Extended Conjugated Systems

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne. libretexts.org This reaction is co-catalyzed by palladium and copper complexes. This compound is an ideal substrate for this reaction, as it possesses both the required functionalities: a C-Br bond and a terminal alkyne. This dual reactivity allows for the synthesis of extended, highly conjugated π-systems through several pathways.

One approach involves the reaction of the terminal alkyne with an aryl halide, which would extend the conjugation from the 2-position of the thiophene ring. Alternatively, the C-Br bond at the 3-position can be coupled with a terminal alkyne, functionalizing a different position of the thiophene core. This strategy has been employed in the synthesis of various ethynyl-linked conjugated materials, including porphyrin frameworks and sequence-defined stiff oligomers. core.ac.uknih.gov For example, the synthesis of an ethynyl-linked covalent organic framework was achieved through Sonogashira cross-coupling reactions between an ethynyl-functionalized porphyrin and a bromo-functionalized porphyrin. nih.gov Such reactions typically use a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI in the presence of an amine base (e.g., triethylamine or diisopropylamine). libretexts.orgcsic.es

Direct Arylation Methodologies for Selective Functionalization

Direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.org This method involves the palladium-catalyzed coupling of an aryl halide with a C-H bond of another aromatic or heteroaromatic compound. For this compound, the most accessible C-H bond for direct arylation is at the 5-position of the thiophene ring.

Recent studies have demonstrated the successful direct C-H arylation of 3-bromothiophene (B43185) with various iodoaryls, achieving good regioselectivity for the C2 position. nih.gov However, with the C2 position already substituted in this compound, arylation is expected to occur selectively at the C5 position. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, often with a phosphine ligand or a pincer-type complex, and a base like KOAc or K₂CO₃ in a high-boiling solvent. researchgate.net This methodology provides a straightforward route to 2,3,5-trisubstituted thiophenes, which are valuable building blocks for optoelectronic materials. nih.gov

Polymerization Studies of Ethynylthiophene Monomers

The polymerization of thiophene and acetylene (B1199291) derivatives has led to the development of a wide range of conjugated polymers with significant applications in organic electronics. Ethynylthiophene monomers, such as this compound, are particularly interesting as they can potentially polymerize through different mechanisms, leading to polymers with distinct structures and properties.

Investigation of Polymerization Mechanisms with Transition Metal Catalysts

The polymerization of ethynylthiophene monomers can be initiated by various transition metal catalysts, proceeding through either the ethynyl group or the C-Br bond.

Polymerization via the Ethynyl Group: The polymerization of acetylenic monomers, including those with phenyl and hydroxyphenyl groups, is often catalyzed by transition metal complexes based on tungsten (e.g., WCl₆) or molybdenum (e.g., MoCl₅). scispace.com This process typically leads to the formation of a polyacetylene-type backbone with thiophene moieties as side chains. The resulting polymers are highly conjugated and often exhibit interesting optical and electronic properties. scispace.com

Polymerization via Cross-Coupling (Chain-Growth): A powerful method for synthesizing well-defined, regioregular polythiophenes is the Grignard Metathesis (GRIM) polymerization. rsc.orgnih.gov This is a chain-growth mechanism typically catalyzed by nickel complexes, such as Ni(dppe)Cl₂. For a monomer like this compound, this would first involve the formation of a Grignard reagent at the bromine position. The nickel catalyst then facilitates a step-wise addition of monomer units, allowing for control over the polymer's molecular weight and a low polydispersity index. rsc.org While nickel catalysts promote a "living" chain-growth mechanism, palladium catalysts tend to proceed via a step-growth mechanism, resulting in less control over the polymer structure. rsc.org

Transition-Metal-Free Polymerization: Interestingly, recent research has also explored transition-metal-free polymerization methods for certain ethynyl-containing monomers. For example, the polymerization of 2-pentafluorophenyl-5-[(trimethylsilyl)ethynyl]thiophene can be initiated by a fluoride (B91410) anion source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govrsc.org This proceeds in a chain-growth-like manner, offering an alternative route to well-defined polymers. nih.govrsc.org

Table 2: Polymerization of Thiophene-based Monomers

| Polymerization Method | Catalyst/Initiator | Monomer Type | Mechanism | Resulting Polymer |

|---|---|---|---|---|

| Alkyne Metathesis | WCl₆, MoCl₅ | Ethynyl-thiophenes | Step-growth | Polyacetylene backbone |

| GRIM Polymerization | Ni(dppe)Cl₂ | Dihalo-thiophenes | Chain-growth | Regioregular polythiophene |

Control of Regioregularity and Molecular Weight in Poly(ethynylthiophene) Derivatives

The synthesis of poly(ethynylthiophene) derivatives with well-defined properties is highly dependent on the ability to control the polymer's microstructure, specifically its regioregularity and molecular weight. Regioregularity refers to the specific orientation of monomer units within the polymer chain, which significantly impacts the material's electronic and optical properties. nih.govresearchgate.net For poly(3-substituted thiophene)s, head-to-tail (HT) coupling is desired to create a more planar backbone, enhancing π-orbital overlap and charge carrier mobility. nih.govcmu.eduresearchgate.net

Several synthetic strategies have been developed to achieve high regioregularity and controlled molecular weight in thiophene-based polymers. Methods like the McCullough and Rieke polymerizations, developed in the 1990s, were pivotal in synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs). nih.govcmu.edu These methods often involve the formation of a regioselective organometallic thiophene intermediate, which then undergoes nickel-catalyzed cross-coupling polymerization. nih.gov For instance, the treatment of 3-alkyl-2,5-dibromothiophene with highly reactive Rieke zinc (Zn*) can generate organozinc intermediates with a high degree of regioselectivity, leading to polymers with high HT content upon adding a nickel catalyst. nih.gov

More recent advancements include catalyst-transfer polycondensation (KCTP) and direct arylation polymerization (DArP). KCTP, particularly using nickel catalysts, allows for a chain-growth polymerization mechanism, offering excellent control over molecular weight and low polydispersity. researchgate.netmdpi.com The use of external initiators in KCTP can produce well-defined P3HT with controlled molecular weights and narrow molecular weight distributions. researchgate.net DArP is a more atom-economical and environmentally friendly approach that avoids the pre-functionalization of monomers with organometallic groups, instead creating C-C bonds by coupling C-H bonds with C-halogen bonds. nih.govresearchgate.net By carefully selecting the catalyst, ligands, and additives, DArP can produce highly regioregular P3HT with controlled molecular weights. researchgate.net

For monomers like this compound, these controlled polymerization techniques are applicable. The different reactivity of the C-Br bond and the terminal alkyne C-H bond allows for selective polymerization pathways. For example, polymerization could proceed via Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide. This would inherently lead to a highly regular alternating copolymer structure. The molecular weight could be controlled by adjusting the monomer-to-initiator ratio in chain-growth methods or by using end-capping reagents in step-growth polymerizations. researchgate.net Fluorination of the thiophene backbone has also been shown to influence polymerization control by directing the formation of a single regioisomer of the thienyl Grignard reagent, leading to highly regioregular polymers. acs.org

Table 1: Comparison of Polymerization Methods for Regioregular Polythiophenes

| Polymerization Method | Catalyst System (Typical) | Regioregularity Control | Molecular Weight Control | Key Features |

|---|---|---|---|---|

| McCullough Method | Ni(dppp)Cl₂ | High (via regioselective metalation) | Moderate (Step-growth characteristics) | One of the first methods for high HT-P3ATs. cmu.edu |

| Rieke Method | Rieke Zinc (Zn*), Ni(dppe)Cl₂ | High (via regioselective organozinc intermediate) | Moderate (Sensitive to catalyst type) | Uses highly reactive zinc for metalation. nih.gov |

| KCTP | Aryl-Ni(II)(dppp)-Cl (External Initiator) | Excellent | Excellent (Chain-growth mechanism) | Allows for synthesis of block copolymers and end-functionalized polymers. researchgate.net |

| DArP | Pd(OAc)₂, P(o-Me₂NC₆H₄)₃ | Excellent (with specific catalysts/ligands) | Good (can be controlled with end-capping agents) | Greener, more atom-economical approach. nih.govresearchgate.net |

C-H Functionalization and Activation Chemistry

C-H borylation is a powerful synthetic tool for the functionalization of heterocyclic compounds, creating versatile boronate ester intermediates that can be used in subsequent cross-coupling reactions. researchgate.netnih.gov The regioselectivity of these reactions on substituted thiophenes is primarily governed by steric effects, with electronic factors also playing a significant role. nih.govrsc.org Iridium-based catalysts are highly effective for the C(sp²)-H borylation of thiophenes. researchgate.netnih.gov

For a substrate like this compound, the directing effects of both the bromo and ethynyl substituents must be considered. In iridium-catalyzed borylations, the reaction typically occurs at the C-H bond that is least sterically hindered. nih.gov The thiophene ring in this compound has two available C-H bonds at the C4 and C5 positions. The C5 position is generally favored for borylation in 3-substituted thiophenes due to less steric hindrance compared to the C2 position. google.commsu.edu

However, the electronic properties of the substituents also influence the outcome. The bromo group is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack but can also influence the C-H activation step in catalytic borylation. Studies on 3-bromothiophene have shown that borylation occurs at both the C2 and C5 positions, with the C5-borylated product being the major isomer. msu.edu In contrast, some metal-free borylation methods using highly acidic catalysts have shown that electron-withdrawing groups like bromide can completely inhibit the reaction. rsc.orghelsinki.fi

For 2,3,5-trisubstituted thiophenes, borylation at the C4 position is sterically hindered and generally does not proceed or occurs with very low yield. nih.govgoogle.com In the case of this compound, the C5 position is the most likely site for C-H borylation due to the combined steric hindrance at the C4 position (flanked by the bromo group and the sulfur atom) and the general preference for functionalization at the α-positions (C5) of the thiophene ring. nih.gov The reaction would likely be catalyzed by an iridium complex, such as [Ir(μ₂-OMe)(COD)]₂ with a bipyridine ligand, using pinacolborane (HBPin) as the boron source. researchgate.netnih.gov

Table 2: Regioselectivity in the Borylation of Substituted Thiophenes

| Substrate | Catalyst System | Borylation Position(s) (Major Product) | Yield | Reference |

|---|---|---|---|---|

| 2-Bromothiophene (B119243) | [Ir(OMe)(COD)]₂/dtbpy | 5 | 82% | nih.gov |

| 3-Bromothiophene | [Ir(OMe)(COD)]₂/dtbpy | 5 and 2 (5-isomer major) | 78% (mixture) | msu.edu |

| 3-Cyanothiophene | [Ir(OMe)(COD)]₂/dtbpy | 2 and 5 (53:47 ratio) | 54% (mixture) | msu.edu |

| 3-Bromo-2,5-dichlorothiophene | (Ind)Ir(COD)/dmpe | C-Cl activation at C5, then borylation | 73% | nih.govgoogle.com |

| 3-Methylthiophene | Pyridinium Cation/[B(C₆F₅)₄]⁻ | 2 and 5 | up to 86% | rsc.org |

Oxidative Cyclization Reactions

The ethynyl group at the C2 position of this compound makes it an ideal substrate for oxidative cyclization reactions, leading to the formation of fused heterocyclic systems. These intramolecular reactions can be promoted by various reagents, including electrophilic halogen sources like iodine or transition metal catalysts. researchgate.netresearchgate.net

One common pathway is electrophilic cyclization. Treatment of 2-ethynylthiophene (B1312097) derivatives with molecular iodine (I₂) can induce an intramolecular cyclization to form thieno-fused systems. researchgate.net For this compound, an iodine-mediated reaction could potentially lead to the formation of a thieno[2,3-b]thiophene (B1266192) derivative. The reaction proceeds through the electrophilic attack of iodine on the alkyne, followed by the intramolecular attack of a nucleophile. In this case, the C3-carbon of the thiophene ring could act as the nucleophile, although the presence of the electron-withdrawing bromo group might disfavor this pathway. Alternatively, cyclization involving the sulfur atom is also a possibility in related systems. chim.it

Palladium-catalyzed oxidative cyclization offers another versatile route. nih.gov For instance, substrates containing an ortho-alkynylaryl group can undergo intramolecular annulation to form benzofurans or benzothiophenes. nih.govbeilstein-journals.org A palladium(II)-catalyzed process involving this compound could proceed via an oxidative addition of the C-Br bond to the palladium(0) center, followed by insertion of the alkyne and subsequent reductive elimination to form a fused ring system. Another pathway is the oxidative heterocyclization-alkoxycarbonylation sequence, where a substrate is treated with a palladium catalyst, carbon monoxide, and an alcohol under aerobic conditions to yield carbonylated heterocyclic products. nih.gov

Furthermore, tandem reactions combining a Sonogashira cross-coupling with a cyclization step are efficient for building complex heterocyclic lactones from bromo-carboxy-substituted thiophenes and terminal alkynes. mdpi.com This highlights the potential of the bromo-alkyne functionality in this compound for one-pot syntheses of more complex fused structures. Base-induced intramolecular cyclization is another strategy, where a strong base like potassium tert-butoxide (t-BuOK) can promote the cyclization of an ethynyl group onto an adjacent part of the molecule. rsc.org

Derivatization Strategies and Functional Group Transformations of 3 Bromo 2 Ethynylthiophene

Selective Functionalization of Orthogonal Reactive Sites (Bromo vs. Ethynyl)

The synthetic utility of 3-bromo-2-ethynylthiophene lies in the distinct and addressable nature of the C-Br bond and the C-C triple bond. The C-Br bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions and metal-halogen exchange, while the terminal alkyne at the 2-position can participate in its own unique set of transformations, such as Sonogashira coupling, cycloadditions, and deprotonation-addition sequences.

Functionalization at the C-Br Site: The bromine atom can be selectively targeted while preserving the ethynyl (B1212043) group through common cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids) and Stille (coupling with organostannanes) are highly effective for forming new carbon-carbon bonds at the 3-position. jcu.edu.au These methods are tolerant of the alkyne moiety, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. jcu.edu.au Furthermore, lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, can convert the C-Br bond into a more reactive C-Li bond, which can then be quenched with a wide range of electrophiles. chemrxiv.orgrsc.org

Functionalization at the Ethynyl Site: Conversely, the terminal alkyne is the primary reactive site for Sonogashira cross-coupling reactions. nih.govresearchgate.net This palladium/copper co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, leaving the C-Br bond intact. libretexts.org This selectivity provides a powerful method for extending the conjugated system from the 2-position of the thiophene (B33073) ring. organic-chemistry.orgmdpi.com The acidic proton of the terminal alkyne can also be removed by a strong base to form a thiophenylacetylide anion. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a wide array of substituents at the terminus of the ethynyl group.

The table below summarizes the selective functionalization strategies for the orthogonal reactive sites of this compound.

| Reactive Site | Reaction Type | Typical Reagents | Resulting Transformation |

|---|---|---|---|

| C-Br Bond (Position 3) | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Forms a C-C bond, introducing an aryl or alkyl group (R). |

| C-Br Bond (Position 3) | Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Forms a C-C bond, introducing an aryl or alkyl group (R). |

| C-Br Bond (Position 3) | Lithium-Halogen Exchange | n-BuLi, then Electrophile (E⁺) | Replaces Br with a new functional group (E). |

| Ethynyl Group (Position 2) | Sonogashira Coupling | R-X, Pd catalyst, Cu(I) cocatalyst, Base | Forms a C-C bond, coupling an aryl or vinyl group (R) to the alkyne. |

| Ethynyl Group (Position 2) | Deprotonation-Addition | Base, then Electrophile (E⁺) | Adds a functional group (E) to the terminal carbon of the alkyne. |

Synthesis of Substituted Thiophene Derivatives with Tailored Properties

By leveraging the selective functionalization strategies described above, a vast array of substituted thiophene derivatives can be synthesized with properties tailored for specific applications, particularly in the field of organic electronics. The thiophene ring is a well-established component of conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govbeilstein-journals.org

Sequential cross-coupling reactions are a powerful tool in this regard. For instance, a Sonogashira coupling can first be performed at the ethynyl position to introduce an aryl group, followed by a Suzuki coupling at the bromo position to add another, different aryl group. This step-wise approach allows for the precise construction of unsymmetrical di-substituted thiophenes. Such molecules can serve as monomers for polymerization or as core units for advanced electronic materials. nih.gov The ability to systematically vary the substituents at both the 2- and 3-positions allows for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, bandgap, and charge carrier mobility of the resulting materials. nih.govbeilstein-journals.org

The following table illustrates representative examples of substituted thiophenes that can be synthesized from this compound and their potential applications.

| Synthetic Strategy (Starting from this compound) | Resulting Derivative Structure | Potential Application |

|---|---|---|

| 1. Sonogashira coupling with Ar¹-X 2. Suzuki coupling with Ar²-B(OH)₂ | A thiophene ring substituted with an -C≡C-Ar¹ group at position 2 and an Ar² group at position 3. | Organic semiconductors, dye-sensitized solar cells. nih.gov |

| Polymerization via repetitive cross-coupling reactions (e.g., Sonogashira polymerization). | A conjugated polymer with repeating ethynyl-thienyl units. | Active layer in organic field-effect transistors (OFETs). nih.gov |

| 1. Lithiation of C-Br bond 2. Quench with an electron-withdrawing group (e.g., aldehyde) | A thiophene with an ethynyl group at position 2 and a formyl group at position 3. | Intermediate for complex molecule synthesis, building block for sensors. jcu.edu.au |

Incorporation of Heteroatoms and Diverse Functionalities

The versatility of this compound extends to the incorporation of heteroatoms and a wide range of functional groups, which is crucial for developing molecules with specific chemical or biological activities. researchgate.net

Nitrogen functionalities can be introduced at the 3-position via palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which couples the aryl bromide with primary or secondary amines. This provides access to 3-aminothiophene derivatives.

The ethynyl group is a gateway to various heterocyclic systems through cycloaddition reactions. libretexts.org For example, [3+2] cycloadditions with azides (Huisgen cycloaddition) can be used to form 1,2,3-triazole rings appended to the thiophene core. Similarly, cycloadditions with nitrile oxides or other 1,3-dipoles can generate other five-membered heterocycles. These reactions are often highly regioselective and efficient. researchgate.net Intramolecular cyclization strategies can also be employed; for instance, if a nucleophilic group (like an amine or thiol) is first installed at the 3-position, it can subsequently attack the ethynyl group to form fused ring systems, such as thieno[3,2-b]pyrroles or thieno[3,2-b]thiophenes. nih.govmdpi.com

Design and Synthesis of Ethynylthiophene-Based Ligands for Catalysis

The rigid structure and diverse functionalization potential of the ethynylthiophene scaffold make it an attractive platform for the design of novel ligands for catalysis. By introducing coordinating atoms such as phosphorus, nitrogen, or sulfur, derivatives of this compound can be transformed into mono- or multidentate ligands. nih.gov

A common strategy involves the introduction of phosphine (B1218219) groups, which are excellent ligands for a variety of transition metals. organic-chemistry.org This can be achieved by first performing a lithium-halogen exchange at the C-Br position, followed by quenching with a chlorophosphine (e.g., ClPPh₂). The resulting 3-(diphenylphosphino)-2-ethynylthiophene is a bidentate P,C-alkynyl ligand. Alternatively, the terminal alkyne can be functionalized, for example, through hydrophosphination, which involves the addition of a P-H bond across the triple bond. cardiff.ac.uk

These ligands can be designed to have specific steric and electronic properties by varying the substituents on the thiophene ring or the coordinating atom. uni-regensburg.de The inclusion of the thiophene unit can influence the catalytic activity by modifying the electron density at the metal center. Such ligands have potential applications in a range of catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation. nih.gov

The table below outlines synthetic routes to potential ligands from this compound.

| Synthetic Route | Ligand Type | Potential Coordinating Atoms | Potential Catalytic Application |

|---|---|---|---|

| 1. Li-Br exchange. 2. Reaction with ClPR₂. | Phosphine-alkyne | P, C (triple bond) | Palladium-catalyzed cross-coupling. |

| 1. Buchwald-Hartwig amination with a pyridyl amine. 2. Sonogashira coupling with a phosphino-aryl halide. | P,N-bidentate ligand | P, N | Asymmetric catalysis. nih.gov |

| 1. Sonogashira coupling with an ortho-aminoaryl halide. 2. Intramolecular cyclization. | Fused N-heterocyclic ligand | N | Oxidation/Reduction catalysis. rsc.org |

Advanced Applications in Materials Science and Organic Electronics

Development of Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the foundation of plastic electronics, offering advantages such as flexibility and low-cost fabrication. ep2-bayreuth.de The efficiency of these devices is largely dependent on the charge transport properties of the organic materials used. nih.gov Thiophene-based molecules, including derivatives of 2-ethynylthiophene (B1312097), are crucial in the synthesis of organic semiconductors. chemimpex.com The ethynyl (B1212043) group enhances the electronic characteristics of the thiophene (B33073) ring, making these compounds excellent candidates for improving charge transport in electronic devices. chemimpex.com

The mechanism of charge transport in these materials is complex, often described as hopping between localized states. aps.org The energetic disorder within the material leads to a mobility that is dependent on the carrier density. aps.org Theoretical models and quantum-chemical calculations are employed to understand and predict the charge transport properties, with a key parameter being the interchain transfer integral, which describes the ease of charge transfer between adjacent molecules. nih.gov The development of high-purity organic single crystals has enabled the observation of high charge carrier mobilities, approaching those of inorganic materials at low temperatures. nih.gov

Research into the electronic structure of ethynylthiophenes provides insight into the formation of novel polymer materials. binghamton.edu The delocalized π-electron system of the thiophene ring is fundamental to the electronic and optical properties of the resulting polymers. numberanalytics.com By modifying the structure, for instance, through the introduction of different functional groups, the charge transport properties can be fine-tuned.

Table 1: Key Parameters in Organic Semiconductor Charge Transport

| Parameter | Description | Significance |

| Interchain Transfer Integral (t) | Represents the ease of charge transfer between adjacent molecules. | A larger transfer integral generally leads to higher mobility. nih.gov |

| Carrier Density (n) | The number of charge carriers per unit volume. | Mobility can be dependent on carrier density in materials with an exponential density of states. aps.org |

| Density of States (DOS) | The number of available electronic states at each energy level. | The shape of the DOS (e.g., exponential, Gaussian) influences the charge transport mechanism. aps.org |

| Mean Free Path | The average distance a charge carrier travels between scattering events. | A mean free path larger than the lattice spacing is a prerequisite for band-like transport. |

Contributions to Organic Photovoltaic Devices and Solar Cell Technologies

Thiophene-based polymers are integral to the advancement of organic photovoltaic (OPV) devices due to their favorable electronic and optical properties. numberanalytics.com These materials offer the potential for low-cost, flexible, and large-area solar energy conversion. The performance of OPV devices is heavily influenced by the molecular structure of the active layer components.

Table 2: Performance of Thiophene-Based Polymers in Organic Photovoltaics

| Polymer System | Device Structure | Power Conversion Efficiency (PCE) | Reference |

| PTT-ODTTBT:PC71BM | ITO/ZnO/polymer:PC71BM/MoO3/Ag | 7.05% | mdpi.com |

| PT-ODTTBT:PC71BM | ITO/ZnO/polymer:PC71BM/MoO3/Ag | Lower than PTT-ODTTBT | mdpi.com |

| D18:L8-BO with TT additive | Not specified | 18.3% | researchgate.net |

Application in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a commercially successful application of organic semiconductors, used in displays and lighting. ep2-bayreuth.de Thiophene-based polymers are considered promising materials for OLEDs due to their good thermal and chemical stability, as well as the tunability of their electronic and optical properties. psu.edu The introduction of an ethynyl group to the thiophene ring can enhance the electronic properties, making derivatives of 2-ethynylthiophene valuable in the development of materials for OLEDs. chemimpex.com

The synthesis of conjugated polymers with well-controlled structures is crucial for optimizing OLED performance. nii.ac.jp Research has focused on controlling the terminal groups of the polymer chains, as these can impact the photophysical and device properties. nii.ac.jp By carefully designing the polymerization process, it is possible to create materials with improved emission characteristics. For example, a thiophene-based copolymer with a cyano side group has been shown to be a promising orange-light-emitting material for polymeric LEDs. psu.eduresearchgate.net

Polymeric Materials for Optoelectronic and Electronic Applications

The versatility of 3-bromo-2-ethynylthiophene extends to the creation of a wide array of polymeric materials for various optoelectronic and electronic applications. The ability to undergo different polymerization reactions allows for the synthesis of polymers with diverse structures and properties.

Conjugated polymers containing thiophene units are a significant class of materials in polymer science and engineering. numberanalytics.com Their delocalized π-electron systems lead to unique electronic and optical properties. numberanalytics.com The synthesis of these polymers can be achieved through various methods, including oxidative coupling and transition metal-catalyzed cross-coupling reactions. tue.nlrsc.org

Direct arylation polycondensation is a modern technique that enables the synthesis of defect-free conjugated polymers. nii.ac.jp This method allows for precise control over the polymer's main chain and terminal structures. nii.ac.jp The properties of the resulting polymers, such as their solubility and charge carrier mobility, can be tailored by attaching different side chains to the thiophene ring. whiterose.ac.uk For instance, incorporating siloxane-containing side chains can improve the solubility of polythiophenes in common organic solvents. rsc.org

The regiochemistry of the polymer, specifically the head-to-tail (HT) coupling of the thiophene units, is critical for achieving high charge carrier mobility. rsc.org Methods like the McCullough and Rieke methods, as well as catalyst-transfer polycondensation, have been developed to synthesize highly regioregular poly(3-alkylthiophene)s. rsc.org

In addition to long-chain polymers, functional oligomers and trimers based on thiophene are being developed for specialized applications, particularly in bioelectronics and sensing. acs.org These smaller molecules can be designed to self-organize and form conductive structures in specific environments. acs.orgacs.org

One area of research involves the in vivo polymerization of conjugated oligomers to create electronic interfaces directly within living tissues. acs.orgacs.orgdiva-portal.org For example, trimers based on thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and shown to polymerize enzymatically in plants. acs.orgacs.org The trimeric structure is advantageous because the central thiophene unit can be functionalized, while the outer EDOT units facilitate polymerization. acs.org By modifying the backbone and side chains of these trimers, it is possible to control the electronic properties and localization of the resulting polymers within biological systems. acs.org This opens up possibilities for developing novel bioelectronic devices for sensing and other applications. diva-portal.org

Role in Bio-Inspired and Advanced Scaffolding Materials Research

The development of bio-inspired materials and advanced scaffolds is an emerging area where thiophene-based compounds are finding new roles. The ability to create functional materials that can interact with biological systems is of great interest for applications in tissue engineering and regenerative medicine.

Research has been conducted on the synthesis of peptide-inspired molecules using thieno[3,2-b]thiophene (B52689) derivatives, which can be prepared from precursors like this compound. researchgate.net These molecules are designed to mimic the structure and function of biological molecules, such as α-helices, which are important in protein-protein interactions. researchgate.net By creating synthetic scaffolds that can disrupt these interactions, it may be possible to develop new therapeutic agents.

The synthesis of these complex molecules often involves multiple steps, including cross-coupling reactions to build the desired molecular framework. researchgate.net The thieno[3,2-b]thiophene moiety provides a rigid and extended π-system that can be further functionalized to create molecules with specific recognition and binding properties. researchgate.net

Integration into Electroactive Scaffolds for Tissue Engineering

The development of electroactive scaffolds represents a significant advancement in tissue engineering, aiming to provide cells with electrical cues that mimic the native physiological environment to enhance tissue regeneration, particularly for nerve, muscle, and bone tissues. nih.gov Conducting polymers are a critical class of materials for these scaffolds due to their ability to transduce electrical signals. nih.govwikipedia.org Among these, polythiophene and its derivatives are widely investigated for their biocompatibility, tunable conductivity, and chemical stability. nih.govbham.ac.uk

While extensive research has focused on derivatives like poly(3,4-ethylenedioxythiophene) (PEDOT), the fundamental structure of this compound offers significant potential as a monomer for novel electroactive polymers. nih.govbham.ac.uk The compound's utility stems from its two reactive sites:

The Ethynyl Group: The carbon-carbon triple bond is highly reactive and can undergo various polymerization reactions, such as oxidative coupling or cyclization, to form a conjugated polymer backbone. This conjugation is essential for electrical conductivity.

The Bromo Group: The bromine atom at the 3-position can be leveraged for post-polymerization functionalization. This allows for the covalent attachment of bioactive molecules, peptides, or growth factors to the polymer scaffold, enhancing its biocompatibility and directing specific cellular responses. Alternatively, the bromo-group can be used in cross-coupling reactions to create more complex polymer structures.

The synthesis of electroactive polymers from monomers like this compound could lead to scaffolds with tailored properties. By controlling the polymerization process and subsequent functionalization, it is possible to fine-tune the electrical conductivity, mechanical stiffness, and biological activity of the resulting material to match the requirements of the target tissue.

Table 1: Research Findings on Thiophene-Based Electroactive Scaffolds

| Application Area | Polymer Type | Key Findings |

|---|---|---|

| Nerve Regeneration | Polythiophene Derivatives | Conductive scaffolds can support neuron adhesion and guide neurite outgrowth when electrically stimulated. nih.gov |

| Cardiac Tissue Engineering | PEDOT Composites | Electroactive patches can improve electrical signal propagation among cardiomyocytes, potentially aiding in recovery after cardiac injury. nih.gov |

Exploration of Thiophene Scaffolds in Biomaterial Development

The development of advanced biomaterials is crucial for medical implants, drug delivery systems, and biosensors. Thiophene-based structures are of significant interest due to their unique combination of electronic properties and potential for chemical modification. researchgate.net The compound this compound serves as a versatile platform for creating a new generation of thiophene-based biomaterials. nih.gov

The exploration of thiophene scaffolds in this context can be divided into two main strategies involving this compound:

Development of Novel Conducting Polymers: As a monomer, this compound can be polymerized to form new polythiophenes. The resulting polymers' properties can be tuned by co-polymerization with other monomers. For instance, incorporating flexible aliphatic chains can improve the mechanical properties of the typically rigid polythiophene backbone, making it more suitable for applications requiring soft tissue interfaces. frontiersin.org The bromine atom provides a handle for further modifications, such as attaching hydrophilic side chains to improve water solubility and biocompatibility. nih.gov

Surface Functionalization of Existing Biomaterials: The compound can be used to modify the surface of existing biomaterials (e.g., titanium implants, polylactide scaffolds). By grafting a layer of poly(this compound) or its derivatives onto a surface, one can impart electroactivity and create sites for attaching specific proteins or drugs. This surface modification can improve the integration of an implant with host tissue and reduce the foreign body response. nih.gov

Research into thiophene-based biomaterials has shown that these materials can be designed to be biodegradable, which is highly desirable for temporary implants and tissue scaffolds that are meant to be replaced by native tissue over time. mdpi.com The synthesis of thiophene-containing copolyesters has demonstrated a pathway to creating biodegradable materials with excellent mechanical and thermal properties. mdpi.com The structural features of this compound make it a prime candidate for incorporation into such degradable polymer systems, offering a route to smart biomaterials that combine electrical activity with controlled degradation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) |

| Polythiophene |

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Density Functional Theory (DFT) Studies for Electronic and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of compounds like 3-bromo-2-ethynylthiophene. By approximating the electron density of a molecule, DFT allows for the accurate calculation of its electronic structure and vibrational frequencies, providing insights that are often complementary to experimental data.

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com

For thiophene (B33073) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), have been utilized to determine these key electronic parameters. researchgate.netcardiff.ac.uk Studies on related thiophene compounds reveal that the introduction of different functional groups significantly influences the HOMO and LUMO energy levels. mdpi.com For instance, in a study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the calculated HOMO-LUMO energies indicated the occurrence of charge transfer within the molecule. researchgate.net The energy gap is a crucial factor; a smaller gap suggests higher reactivity and a greater ease of electronic transitions, which can be correlated with the molecule's potential applications in organic electronics. mdpi.com

Table 1: Frontier Molecular Orbital Energies of a Related Thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.879 to -6.880 |

| LUMO | -1.475 |

| Energy Gap | ~5.4 |

Data derived from studies on similar brominated thiophene derivatives. mdpi.com

The analysis of HOMO and LUMO distributions provides a visual representation of the electron density. In many thiophene derivatives, the HOMO is typically localized over the thiophene ring, indicating its electron-donating nature, while the LUMO may be distributed across other parts of the molecule, particularly electron-withdrawing groups. This charge separation upon excitation is a key characteristic of molecules designed for applications in optoelectronics.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's vibrational modes. youtube.comresearchgate.net Computational DFT methods are invaluable for predicting and interpreting these spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed experimental bands. nih.gov

For accurate correlation, calculated frequencies are often scaled to account for anharmonicity and other systematic errors. scispace.com The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to a particular vibration. scispace.com

In studies of thiophene derivatives, characteristic vibrational modes are assigned to specific functional groups. For example, the C≡C stretching vibration of the ethynyl (B1212043) group and the C-Br stretching vibration are key signatures in the spectrum of this compound. DFT calculations on similar molecules, such as 3-ethynylthiophene (B1335982) and 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have demonstrated excellent agreement between theoretical and experimental vibrational spectra. researchgate.netcardiff.ac.uk These studies help in confirming the molecular structure and understanding the influence of substituents on the vibrational properties of the thiophene ring.

Table 2: Selected Vibrational Frequencies for a Related Thiophene Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|---|

| C=C stretch (thiophene) | 1540 | - | 1516 |

| C-H stretch | - | 3105 | 3108 |

Data adapted from studies on similar thiophene derivatives. scispace.com

Computational modeling using DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of reaction pathways and selectivity. acs.org

For instance, computational studies on the photocyclization of styrylthiophenes to form thiahelicenes have successfully combined experimental synthesis with DFT and time-dependent DFT (TDDFT) methods to unveil the reaction mechanism. ua.esacs.org These studies have shown how the initial photoexcitation leads to specific regio- and stereochemical outcomes. ua.es Similarly, DFT calculations have been employed to investigate the mechanisms of cross-coupling reactions, such as the Suzuki and Stille reactions, which are commonly used to synthesize functionalized thiophenes. cardiff.ac.ukmdpi.com These computational insights are crucial for optimizing reaction conditions and designing new synthetic routes. In the context of this compound, computational modeling could be used to explore its reactivity in various organic transformations, such as Sonogashira coupling reactions, which are important for the synthesis of conjugated polymers and other advanced materials. acs.org

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.netias.ac.in The NLO response of a molecule is related to its hyperpolarizability (β), which can be predicted using computational methods. ias.ac.in DFT calculations have become a standard tool for screening and designing molecules with high NLO activity. researchgate.net

The key to high hyperpolarizability often lies in having a molecule with a significant intramolecular charge transfer (ICT) character, typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system. rsc.org For thiophene derivatives, the thiophene ring can act as a π-bridge. The presence of the electron-withdrawing bromine atom and the π-system of the ethynyl group in this compound suggests that it may possess interesting NLO properties.

Theoretical studies have shown a correlation between a molecule's HOMO-LUMO gap and its hyperpolarizability; generally, a smaller energy gap is associated with a larger hyperpolarizability. journaleras.com By calculating the static and frequency-dependent hyperpolarizabilities, researchers can assess the NLO potential of a molecule before embarking on its synthesis and experimental characterization. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms (chemical shifts), the connectivity between atoms (coupling constants), and the spatial proximity of atoms (Nuclear Overhauser Effect). auremn.org.br

For this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms and the substitution pattern on the thiophene ring. The chemical shifts of the thiophene protons and carbons would be influenced by the electronic effects of the bromo and ethynyl substituents.

Furthermore, NMR spectroscopy is a powerful method for studying the conformational preferences of molecules. auremn.org.br While the thiophene ring itself is largely planar, rotation around single bonds, if present in more complex derivatives, can lead to different conformers. Advanced NMR techniques, often combined with theoretical calculations, can provide insights into the populations of different conformers in solution. auremn.org.br Although direct conformational analysis of the rigid this compound molecule is limited, NMR remains crucial for characterizing its derivatives and reaction products. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene |

| 3-ethynylthiophene |

| Styrylthiophenes |

This focused examination underscores the synergy between computational chemistry and advanced spectroscopy in modern chemical research. The detailed insights gained from these methods are crucial for understanding the fundamental properties of molecules like this compound and for guiding the design of new materials with tailored functionalities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition of a synthesized compound by measuring its mass with extremely high accuracy. For this compound, HRMS would be employed to verify the molecular formula, C₆H₃BrS. The technique distinguishes between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic isotopic pattern in the mass spectrum. The experimentally measured mass is compared against the theoretically calculated exact mass. This confirmation is a standard and essential step in the characterization of new molecules, as demonstrated in studies of various bromo-thiophene derivatives where HRMS has been used to definitively confirm their structures. rsc.orgrdd.edu.iqelectrochemsci.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₆H₃⁷⁹BrS | ⁷⁹Br | 201.91661 |

| C₆H₃⁸¹BrS | ⁸¹Br | 203.91456 |

This table presents the calculated exact masses for the primary isotopic forms of the molecule. An experimental HRMS measurement would aim to match these values to within a few parts per million (ppm) to confirm the compound's identity.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a fundamental tool for investigating the electronic properties of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. youtube.comfiveable.me In this molecule, the key electronic transitions are π→π* transitions, involving the delocalized π-electrons of the thiophene ring and the ethynyl substituent. youtube.com

The presence of the ethynyl (–C≡C–) group in conjugation with the thiophene ring extends the π-system. fiveable.me This extension of conjugation typically leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths, an effect known as a bathochromic or red shift. fiveable.me Studies on similar push-pull systems incorporating thiophene and ethyne (B1235809) units confirm that these components are highly effective as π-spacers, facilitating charge transport and influencing the optical properties of the material. uminho.ptnih.gov The position of the absorption maximum (λmax) provides direct insight into the extent of electronic delocalization.

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound is paramount for its application in organic electronics, as it governs the material's ability to transport charge.

Cyclic Voltammetry for Determining Redox Potentials and Energy Levels

Cyclic voltammetry (CV) is the most common electrochemical technique used to study the redox properties of electroactive molecules. For this compound, CV can be used to determine its oxidation potential. This value is crucial as it allows for the estimation of the HOMO energy level, a key parameter for designing electronic devices like organic solar cells. nih.gov

In a typical CV experiment, the monomer would be oxidized. For many thiophene derivatives, this oxidation process is irreversible, as the generated radical cation can rapidly undergo electropolymerization, depositing a conductive polymer film on the electrode surface. researchgate.net The cyclic voltammograms of related dihalothiophenes often show two irreversible cathodic peaks, corresponding to the sequential cleavage of the carbon-halogen bonds. scribd.com The redox potentials are determined from the half-wave potentials (E₁/₂) of these processes. scispace.com

Table 2: Representative Electrochemical Data for a Related Thiophene-Based System

| Compound System | Oxidation Potential (E_ox) vs. Ag/AgCl | Estimated HOMO Level (eV) | Source |

| Acenaphthylene-Thiophene Dye | +1.18 V | -5.79 eV | nih.gov |

This table provides an example from a related system to illustrate the type of data obtained from cyclic voltammetry. The HOMO level is calculated from the oxidation potential and is critical for assessing a material's suitability for specific electronic applications.

Investigation of Electron Transfer Kinetics in Polymeric Systems

While the monomer itself is the building block, the ultimate application often involves a polymer. The investigation of electron transfer kinetics in polymeric systems derived from this compound provides insight into how efficiently charge can move through the material. Electron transfer is a fundamental process in chemistry where an electron moves between two sites. uwa.edu.au In conjugated polymers, this process is essential for conductivity.

Q & A

Q. Key Considerations :

- Trace oxygen or moisture reduces catalytic efficiency in Sonogashira reactions.

- Steric hindrance from the ethynyl group necessitates longer reaction times for complete substitution.

Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Essential techniques include:

- ¹H/¹³C NMR : Identifies substituent positions on the thiophene ring. The ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, while bromine deshields adjacent carbons (δ 120–130 ppm) .

- HR-ESI-MS : Confirms molecular weight (C₆H₃BrS, exact mass: 209.91 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Detects C≡C stretches (~2100 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Advanced Tip : X-ray crystallography (as applied to structurally similar compounds) resolves regiochemical ambiguities in cross-coupling products .

How does this compound facilitate the design of conjugated polymers for optoelectronic applications?

Advanced Research Question

The ethynyl group enables π-extension via Sonogashira or Heck couplings, forming polymers with tailored bandgaps. For example:

- Polymer Synthesis : Coupling 3-BET with 2,5-diiodothiophene yields poly(thienylene ethynylene) with a bandgap of ~2.1 eV, suitable for organic photovoltaics .

- Functionalization : Bromine allows post-polymerization modifications (e.g., Suzuki coupling) to introduce electron-withdrawing groups, tuning conductivity .

Q. Data Insight :

| Polymer Derivative | Bandgap (eV) | Conductivity (S/cm) |

|---|---|---|

| Poly(3-BET-co-thiophene) | 2.1 | 10⁻⁴ |

| Post-functionalized with CN | 1.8 | 10⁻² |

What evidence supports the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) explored?

Basic Research Question

3-BET derivatives exhibit antitumor and antimicrobial activity:

- Antitumor : Ethynyl-linked porphyrin derivatives show IC₅₀ values of 1.2–3.5 µM against HeLa cells, attributed to intercalation with DNA .

- Antimicrobial : Thiophene-alkyne hybrids inhibit S. aureus (MIC: 8 µg/mL) via membrane disruption, confirmed by fluorescent probe assays .

Q. SAR Strategies :

- Ethynyl Modifications : Replacing ethynyl with vinyl reduces activity by 70%, highlighting the role of sp-hybridized carbons in target binding .

- Bromine Substitution : Removing bromine decreases lipophilicity, reducing cellular uptake (logP drops from 2.8 to 1.5) .

How can computational models predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density functional theory (DFT) and AI-driven tools (e.g., Reaxys, Pistachio) model reaction pathways:

- Transition State Analysis : Calculates activation energies for Pd-catalyzed couplings, identifying steric clashes between ethynyl and bromine groups as rate-limiting .

- Solvent Effects : COSMO-RS simulations predict triethylamine outperforms DMF in stabilizing intermediates, aligning with experimental yields .

Why do structural isomers of this compound exhibit divergent reactivity in metal coordination?

Advanced Research Question

The ethynyl group’s position dictates coordination modes:

- 3-BET : Binds Ru(II) via η²-alkyne coordination, forming stable complexes for catalytic C–H activation (TOF: 120 h⁻¹) .

- Isomer 2-Bromo-5-ethynylthiophene : Prefers η¹-coordination, reducing catalytic efficiency (TOF: 40 h⁻¹) due to electronic mismatches .

Table : Isomer Reactivity Comparison

| Isomer | Coordination Mode | Catalytic TOF (h⁻¹) |

|---|---|---|

| 3-BET | η² | 120 |

| 2-Bromo-5-ethynyl | η¹ | 40 |

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Question

Common side reactions (e.g., alkyne oligomerization) are minimized by:

- Low-Temperature Sonogashira : Reduces alkyne coupling side products from 15% to <5% at 0°C .

- Protecting Groups : Silane-protected ethynyl intermediates prevent unwanted cyclization during bromine substitution .

Example : TMS-ethynyl precursors yield 85% pure 3-BET after deprotection, vs. 60% without protection .

How is this compound utilized in synthesizing heterocyclic probes for chemical biology?

Advanced Research Question

3-BET serves as a click chemistry handle:

- CuAAC Reactions : Ethynyl groups undergo azide-alkyne cycloaddition to label biomolecules (e.g., fluorescent BODIPY tags) .

- Photoaffinity Probes : Diazirine-modified derivatives crosslink with target proteins upon UV irradiation, mapping enzyme active sites .

Application : A 3-BET-derived probe identified kinase inhibitors with Ki < 10 nM in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.